4-Isopropyl-2-(tributylstannyl)thiazole
Overview
Description
4-Isopropyl-2-(tributylstannyl)thiazole is an organotin compound with the molecular formula C18H35NSSn and a molecular weight of 416.25 g/mol . This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-2-(tributylstannyl)thiazole typically involves the reaction of a thiazole derivative with a tributylstannyl reagent. One common method is the Stille cross-coupling reaction, where a thiazole derivative is coupled with a tributylstannyl reagent in the presence of a palladium catalyst . The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like cesium carbonate to facilitate the coupling process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-2-(tributylstannyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tributylstannyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Palladium Catalysts: Used in Stille cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Stille cross-coupling reaction, the product is typically a thiazole derivative with a new substituent replacing the tributylstannyl group .
Scientific Research Applications
4-Isopropyl-2-(tributylstannyl)thiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Isopropyl-2-(tributylstannyl)thiazole involves its ability to participate in various chemical reactions due to the presence of the thiazole ring and the tributylstannyl group. The thiazole ring’s aromaticity and electronic properties allow it to interact with different molecular targets, while the tributylstannyl group can be replaced by other functional groups through substitution reactions . These interactions can modulate biochemical pathways and enzyme activities, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Tributylstannylthiazole: Another thiazole derivative with similar reactivity and applications in organic synthesis.
4-(Tributylstannyl)thiazole: Shares similar chemical properties and is used in similar types of reactions.
Uniqueness
4-Isopropyl-2-(tributylstannyl)thiazole is unique due to the presence of the isopropyl group, which can influence its reactivity and interactions with other molecules. This structural variation can lead to different biological activities and applications compared to other thiazole derivatives .
Properties
IUPAC Name |
tributyl-(4-propan-2-yl-1,3-thiazol-2-yl)stannane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8NS.3C4H9.Sn/c1-5(2)6-3-8-4-7-6;3*1-3-4-2;/h3,5H,1-2H3;3*1,3-4H2,2H3; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDWQKAQQDSQMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC(=CS1)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NSSn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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